molecular formula C19H19N3O2 B2826378 N-(4-{[4-(1,3-diisopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl]carbonyl}phenyl)acetamide CAS No. 1031993-09-5

N-(4-{[4-(1,3-diisopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl]carbonyl}phenyl)acetamide

Cat. No.: B2826378
CAS No.: 1031993-09-5
M. Wt: 321.38
InChI Key: ZTTGVCKTJVGGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(1,3-diisopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl]carbonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Varshney et al. (2009) synthesized a series of compounds with structural similarities, including piperazine and pyrimidin-4-yl motifs, evaluating their in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria. These compounds showed lower MIC values compared to linezolid against various bacterial strains, indicating their potential as potent antibacterial agents (Varshney et al., 2009).

Anticancer and Anti-inflammatory Applications

Ghule et al. (2013) explored the anticancer and anti-inflammatory activities of benzothiazole, pyrimidine, and piperazine derivatives. They synthesized compounds exhibiting significant in vitro anticancer activity against human tumor cell lines and excellent anti-inflammatory activity, highlighting the therapeutic potential of such structures (Ghule et al., 2013).

Analgesic Agents

Abu‐Hashem et al. (2020) developed novel compounds derived from visnaginone and khellinone, containing pyrimidine and piperazine units, for use as analgesic and anti-inflammatory agents. These compounds were found to have significant COX-2 inhibitory activity, offering a basis for developing new pain management therapies (Abu‐Hashem et al., 2020).

Cytokine Regulation

Fukuda et al. (2000) reported on a pyrimidylpiperazine derivative that acts as a dual cytokine regulator, suppressing tumor necrosis factor-alpha production while stimulating interleukin-10 production. This compound offered protection against lipopolysaccharide-induced shock in mice, suggesting its utility in treating inflammatory diseases (Fukuda et al., 2000).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-8-9-15(10-13(12)2)22-18(23)11-24-19-16-6-4-5-7-17(16)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTGVCKTJVGGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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